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Compound of Interest

Compound Name: Citronellyl isobutyrate

Cat. No.: B1585542 Get Quote

In the realm of flavor and fragrance chemistry, esters derived from citronellol are prized for their

complex fruity and floral characteristics. This guide provides a detailed comparative sensory

analysis of Citronellyl isobutyrate against structurally related flavor compounds. The

information presented herein, supported by experimental data and established sensory

analysis protocols, is intended for researchers, scientists, and drug development professionals

engaged in the evaluation and application of flavor compounds.

Quantitative Sensory Data
The following table summarizes the key sensory attributes of Citronellyl isobutyrate and

related compounds. The data is compiled from various sources and provides a comparative

overview of their odor profiles and, where available, odor thresholds. Odor thresholds are a

critical measure of a compound's potency and its potential impact in a flavor or fragrance

formulation.
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Compound CAS Number
Molecular
Formula

Odor Profile
Odor
Threshold
(ppm in water)

Citronellyl

Isobutyrate
97-89-2 C₁₄H₂₆O₂

Sweet, fruity,

floral, geranium,

tropical, citrus,

green, waxy[1][2]

Not available

Citronellyl

Acetate
150-84-5 C₁₂H₂₂O₂

Fresh, rosy,

fruity[3]
Not available

Citronellyl

Hexanoate
10580-25-3 C₁₆H₃₀O₂

Floral and

fruity[4]
Not available

Geranyl

Isobutyrate
2345-26-8 C₁₄H₂₄O₂

Sweet, fruity,

apple, waxy[5]
Not available

Isobutyl

Isobutyrate
97-85-8 C₈H₁₆O₂ Fruity 0.075[6]

Note: Directly comparable, quantitative sensory panel data for all listed esters under the same

experimental conditions is not readily available in the public domain. Odor thresholds can vary

significantly based on the medium (e.g., water, air) and the sensory methodology employed.

Experimental Protocols
To ensure reliable and reproducible sensory data, standardized experimental methodologies

are essential. The following are detailed protocols for two widely used techniques in flavor

analysis: Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-

O).

Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify, describe, and quantify the sensory

attributes of a product by a trained panel.[7]

1. Panelist Selection and Training:
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Recruit 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and
commitment.
Conduct screening tests to assess their ability to discriminate between different tastes,
aromas, and intensities.
Train the selected panelists over several sessions to develop a common descriptive
language (lexicon) for the flavor compounds being tested. This involves presenting reference
standards for various aroma and taste attributes.

2. Lexicon Development:

Present the panelists with a range of the flavor compounds to be evaluated.
In an open discussion format, panelists generate descriptive terms for the aroma, flavor, and
mouthfeel characteristics of each compound.
The panel leader guides the discussion to reach a consensus on the most appropriate and
non-redundant descriptors. Reference standards are used to anchor these descriptors.

3. Sample Preparation and Presentation:

Prepare solutions of the flavor compounds in a neutral solvent (e.g., deodorized water or
mineral oil) at concentrations that are clearly perceivable but not overwhelming.
Present the samples to the panelists in a sequential monadic order, with the presentation
order randomized for each panelist to minimize bias.[7]
Samples should be served in coded, identical containers to prevent identification.

4. Sensory Evaluation:

Conduct the evaluation in individual sensory booths equipped with controlled lighting and
ventilation to minimize distractions.[7]
Panelists rate the intensity of each descriptor for each sample on an unstructured line scale
(typically 15 cm), anchored with "low" and "high" at the ends.
A palate cleanser (e.g., unsalted crackers, room temperature water) should be provided for
use between samples.

5. Data Analysis:

Convert the intensity ratings from the line scales to numerical data.
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to
determine significant differences between the samples for each attribute.
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Principal Component Analysis (PCA) can be used to visualize the relationships between the
samples and their sensory attributes.

Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography

with the human nose as a sensitive detector to identify odor-active compounds in a sample.[8]

1. Sample Preparation:

Prepare a solution of the flavor compound in a suitable volatile solvent (e.g.,
dichloromethane).
For complex mixtures, an extraction step (e.g., solvent extraction, solid-phase
microextraction) may be necessary to isolate the volatile fraction.

2. GC-MS/O Analysis:

Inject the sample into a gas chromatograph equipped with a column suitable for separating
volatile compounds.
The effluent from the GC column is split into two paths: one leading to a mass spectrometer
(MS) for chemical identification and the other to an olfactometry port for sensory detection.[8]
A trained assessor (or panel of assessors) sniffs the effluent from the olfactometry port and
records the retention time, duration, and description of any detected odors.
Humidified air is typically mixed with the effluent at the sniffing port to prevent nasal
dehydration.

3. Data Collection and Analysis:

The data from the MS detector provides the chemical identity of the compounds eluting at
specific retention times.
The olfactometry data provides information on which of these compounds are odor-active
and their sensory characteristics.
Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample
is serially diluted and re-analyzed by GC-O. The highest dilution at which an odor is still
detected provides a measure of the odor potency (Flavor Dilution factor).
The results are often presented as an aromagram, which is a plot of odor intensity or
detection frequency versus retention time.
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Visualizations
Structural and Sensory Relationships
The following diagram illustrates the structural similarities and the corresponding sensory

profiles of Citronellyl isobutyrate and related ester compounds. All compounds share a

common citronellol or geraniol backbone, with variations in the ester group influencing their

final aroma characteristics.

Structural and Sensory Relationships of Citronellyl Esters

Terpene Alcohol Backbone

Resulting Esters and Sensory Profiles

Citronellol

C₁₀H₂₀O

Citronellyl Isobutyrate

C₁₄H₂₆O₂

Sweet Fruity Floral Tropical

 + Isobutyric Acid

Citronellyl Acetate

C₁₂H₂₂O₂

Fresh Rosy Fruity

 + Acetic Acid

Citronellyl Hexanoate

C₁₆H₃₀O₂

Floral Fruity

 + Hexanoic Acid

Geraniol

C₁₀H₂₀O

Geranyl Isobutyrate

C₁₄H₂₄O₂

Sweet Fruity Apple

 + Isobutyric Acid

Click to download full resolution via product page

Caption: Structural relationships and sensory profiles of selected esters.

Sensory Analysis Experimental Workflow
The diagram below outlines the key stages of a typical sensory analysis experiment, from the

initial preparation of samples through to the final statistical analysis and interpretation of the

results.
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General Workflow for Sensory Analysis

Preparation Phase

Evaluation Phase

Analysis Phase
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(Dilution, Coding)

Sensory Evaluation in
Controlled Booths

Panelist Training &
Lexicon Development

Data Collection
(Intensity Ratings)

Statistical Analysis
(ANOVA, PCA)

Interpretation &
Reporting
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Caption: A typical workflow for conducting sensory analysis experiments.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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